N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
Description
N-(2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a pyrazole-based benzamide derivative characterized by:
- A pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-3-yl group at position 2.
- An ethyl linker connecting the pyrazole to a 2-(trifluoromethyl)benzamide moiety.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c21-20(22,23)16-4-2-1-3-15(16)19(27)24-8-9-26-18(13-5-6-13)11-17(25-26)14-7-10-28-12-14/h1-4,7,10-13H,5-6,8-9H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLVDTTZICAITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3C(F)(F)F)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
Compound Overview
The molecular formula for this compound is , with a molecular weight of approximately 405.4 g/mol. The unique structural features include a pyrazole ring, a trifluoromethyl group, and a thiophene moiety, which suggest diverse pharmacological potentials.
| Property | Value |
|---|---|
| Molecular Formula | C20H18F3N3OS |
| Molecular Weight | 405.4 g/mol |
| CAS Number | 2034235-22-6 |
Anticancer Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, such as MCF-7 and A549. For instance, analogs with IC50 values in the micromolar range demonstrate potent cytotoxic effects against these cell lines, suggesting that this compound may also exhibit similar activities due to its structural characteristics .
The mechanism of action for pyrazole derivatives often involves the inhibition of specific enzymes or receptors associated with cancer progression. For example, compounds in this class have been shown to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer . This interaction may lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. The presence of the trifluoromethyl group is known to enhance lipophilicity and may improve the compound's ability to penetrate biological membranes . Additionally, the cyclopropyl and thiophene groups contribute to the overall stability and reactivity of the molecule.
Comparison with Similar Compounds
| Compound | IC50 (µM) | Activity |
|---|---|---|
| N-(2-(5-cyclopropyl-3-thiophen-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide | TBD | Potential anticancer activity |
| 5-Fluorouracil | 4.53 | Standard anticancer drug |
| Doxorubicin | 0.63–1.32 | Potent anticancer agent |
Case Studies and Research Findings
Several studies have explored the biological efficacy of pyrazole derivatives:
- Antitumor Activity : A study demonstrated that compounds similar to this compound exhibited IC50 values comparable to doxorubicin against MCF-7 cells, indicating strong potential as anticancer agents .
- Inhibition of COX Enzymes : Research on related pyrazole compounds showed effective inhibition of COX enzymes, which could translate into anti-inflammatory and anticancer effects .
- Molecular Docking Studies : Computational studies have predicted that this compound may bind effectively to targets involved in cancer signaling pathways, enhancing its potential as a therapeutic agent .
Scientific Research Applications
Biological Activities
Anticancer Potential : Research has indicated that compounds containing pyrazole and thiophene rings exhibit significant anticancer activity. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
Antimicrobial Properties : Recent studies highlight the antimicrobial potential of similar compounds. Pyrazole derivatives have demonstrated effectiveness against various bacterial strains and fungi, suggesting that N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide may also possess such properties .
Enzyme Inhibition : The compound's structural features allow it to interact with specific enzymes, potentially serving as an inhibitor. This characteristic is particularly relevant in drug design for conditions such as cancer and infectious diseases where enzyme modulation is critical .
Case Studies and Research Findings
- Anticancer Activity : A study focused on pyrazolo[1,5-a]pyrimidines reported that modifications in the side chains significantly affect their anticancer efficacy. The introduction of trifluoromethyl groups has been associated with enhanced potency against certain cancer cell lines .
- Antimicrobial Efficacy : In a comparative study of various pyrazole derivatives, compounds similar to this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development as new antimicrobial agents .
- Mechanistic Insights : Research has delved into the mechanisms by which pyrazole compounds exert their effects on cancer cells. These studies suggest that such compounds may induce apoptosis via mitochondrial pathways, highlighting their potential as therapeutic agents in oncology .
Chemical Reactions Analysis
Key Chemical Reactions
The compound participates in several reaction types due to its functional groups:
Nucleophilic Substitution
The pyrazole nitrogen may act as a nucleophile, enabling substitution reactions. For example:
-
Reaction : Pyrazole ring substitution with alkylating agents (e.g., alkyl halides).
-
Conditions : Basic media (e.g., NaH, DMF).
Amide Hydrolysis
The benzamide group can undergo hydrolysis under acidic or basic conditions:
-
Reaction : Conversion to benzoic acid and amine derivatives.
-
Conditions : HCl (acidic) or NaOH (basic).
Thiophene Functionalization
The thiophene ring may undergo electrophilic substitution (e.g., bromination) or coupling reactions (e.g., Suzuki-Miyaura):
-
Reaction : Thiophene bromination using NBS.
-
Conditions : Radical initiator (e.g., AIBN), CCl4.
Structural Modifications and Derivatives
The compound’s reactivity enables the synthesis of derivatives with modified biological activity:
| Modification | Reaction Type | Outcome |
|---|---|---|
| Pyrazole ring alkylation | Nucleophilic substitution | Enhanced lipophilicity |
| Thiophene bromination | Electrophilic substitution | Increased reactivity for coupling |
| Amide bond cleavage | Hydrolysis | Generation of benzoic acid derivatives |
Limitations and Challenges
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs include pyrazole derivatives with variations in substituents, heterocycles, and linker groups. Key comparisons are outlined below:
Key Observations from Comparative Analysis
Substituent Influence on Reactivity: The target compound’s cyclopropyl group may enhance steric and electronic effects compared to phenyl (11a) or methyl groups . Cyclopropane’s ring strain could influence reactivity during synthesis. The thiophen-3-yl group offers distinct electronic properties vs.
Synthetic Complexity: The ethyl-linked benzamide in the target compound likely requires multi-step synthesis, contrasting with simpler acetamide (11a) or thiadiazole (I in ) formations.
Yield and Purification :
- Yields for analogs range from 82% () to 86% (), suggesting efficient protocols for phenyl- or hydrazone-substituted derivatives. The target compound’s yield remains undocumented but may be lower due to complex substituents.
Heterocycle Comparison: Pyrazole (target, 11a) vs.
Pharmacological and Physicochemical Implications
While pharmacological data for the target compound are absent in the evidence, structural analogs provide insights:
- Lipophilicity: The trifluoromethyl group increases logP vs.
- Metabolic Stability: Cyclopropyl groups are known to reduce oxidative metabolism compared to phenyl or alkyl chains .
Q & A
Q. What are the common synthetic routes for preparing N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Step 1 : Cyclocondensation of hydrazine derivatives with cyclopropane carbonyl compounds to form the pyrazole core.
- Step 2 : Functionalization of the pyrazole ring with thiophen-3-yl groups via Suzuki-Miyaura coupling or direct substitution reactions.
- Step 3 : Alkylation of the pyrazole nitrogen with a 2-(trifluoromethyl)benzamide moiety using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions and connectivity. The trifluoromethyl group ( ~120–125 ppm in C NMR) and thiophene protons ( ~6.5–7.5 ppm in H NMR) are diagnostic.
- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm regioselectivity in the pyrazole-thiophene linkage. Precedent exists for similar compounds using Mo-Kα radiation and SHELX software .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, <1 ppm error).
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC-DAD/MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities (<95% purity requires re-purification).
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition temperature >200°C suggests suitability for high-temperature reactions).
- Karl Fischer Titration : Quantify hygroscopicity if the compound absorbs moisture (critical for reproducibility in biological assays).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Profiling : Perform IC assays across multiple cell lines (e.g., HEK293 vs. cancer cells) to differentiate target-specific activity from general cytotoxicity.
- pH-Dependent Studies : Adjust assay buffer pH (e.g., 5.5 vs. 7.4) to mimic physiological conditions, as activity may vary due to protonation of the pyrazole nitrogen or trifluoromethyl group .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to identify molecular targets (e.g., kinase inhibition). Compare results with structurally related analogs to isolate functional group contributions.
Q. What strategies optimize reaction yields for large-scale synthesis of intermediates?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, catalyst loading, solvent ratio). For example, a central composite design can identify optimal conditions for cyclopropane ring formation .
- Flow Chemistry : Continuous-flow reactors improve reproducibility for exothermic steps (e.g., diazomethane generation) and reduce byproduct formation .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically.
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyridine to modulate electron density and solubility.
- Trifluoromethyl Modifications : Replace CF with CHF or SF to alter lipophilicity (logP) and metabolic stability. Precedent exists in fluorine-containing triazole derivatives .
- Molecular Dynamics Simulations : Use software like GROMACS to predict binding affinity to target proteins (e.g., kinases) and prioritize synthetic targets.
Q. What experimental approaches validate the role of the cyclopropyl group in metabolic stability?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rat) and quantify parent compound degradation via LC-MS. Compare with analogs lacking the cyclopropyl group.
- Isotope Labeling : Synthesize C-labeled cyclopropane to track metabolic pathways and identify major metabolites.
- CYP450 Inhibition Assays : Test inhibition of CYP3A4/2D6 to assess drug-drug interaction risks .
Data Analysis & Experimental Design
Q. How should researchers address variability in biological assay reproducibility?
- Methodological Answer :
- Standardized Protocols : Pre-treat cells with uniform media (e.g., DMEM + 10% FBS) and passage numbers (<20).
- Internal Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) in each assay plate.
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to distinguish significant differences (p<0.05). Use R or Python for data visualization (e.g., Seaborn for dose-response curves).
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability, BBB permeability, and CYP450 interactions.
- Docking Studies : Autodock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or EGFR).
- QSAR Models : Train models on public datasets (ChEMBL) to correlate structural descriptors (e.g., topological polar surface area) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
